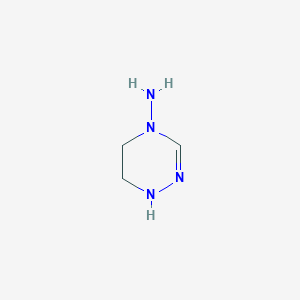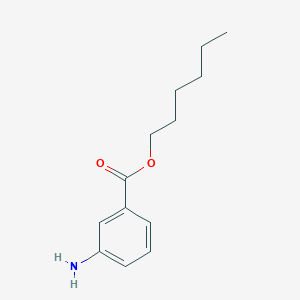
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro-: is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents. For example, the condensation of resin-supported thioamides with excess hydrazine monohydrate in hot dioxane can yield a series of derivatives . Another method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, followed by conversion into various amides, sulfonamides, ureas, and thioureas .
Industrial Production Methods:
Industrial production of 1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce various substituted triazines.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein kinase Cθ, which plays a role in various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Another heterocyclic compound with similar biological activities.
1,3,5-Triazine: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
1,2,4-Triazin-3(2H)-one: A related compound with different chemical properties and applications.
Uniqueness:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- is unique due to its specific structure and the range of reactions it can undergo. Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
62578-36-3 |
|---|---|
Molekularformel |
C3H8N4 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
5,6-dihydro-1H-1,2,4-triazin-4-amine |
InChI |
InChI=1S/C3H8N4/c4-7-2-1-5-6-3-7/h3,5H,1-2,4H2 |
InChI-Schlüssel |
DYIWUTDYCYMQDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C=NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)





![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
